N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide

Carboxylesterase 2 (CES2) Enzyme Inhibition Drug Metabolism

This selective CE2 inhibitor (Ki=42 nM) offers >1,000-fold selectivity over CE1, enabling definitive assignment of ester prodrug hydrolysis pathways. The 4-cyanophenyl moiety is essential: generic analogs lose >2,000-fold potency. Serves as a chemical probe for irinotecan/capecitabine metabolism studies and as a CNS-piperazine building block. ≥95% purity.

Molecular Formula C15H9N3OS
Molecular Weight 279.3 g/mol
Cat. No. B7479030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide
Molecular FormulaC15H9N3OS
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC(=O)C2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C15H9N3OS/c16-8-10-1-4-12(5-2-10)18-15(19)11-3-6-13-14(7-11)20-9-17-13/h1-7,9H,(H,18,19)
InChIKeyGJABMIUOOWUERB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide: A 4-Cyanophenyl Benzothiazole Carboxamide Building Block


N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide (CAS: 785707-73-5) is a benzothiazole derivative featuring a 4-cyanophenyl substituent at the 6-carboxamide position. This heterocyclic compound serves as a versatile synthetic intermediate and exhibits notable in vitro inhibitory activity against human carboxylesterase 2 (CE2) with a competitive inhibition constant (Ki) of 42 nM [1]. It is a commercially available, high-purity (>95%) research chemical intended for laboratory-scale use in medicinal chemistry, chemical biology, and assay development .

Procurement Risk for N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide: Why In-Class Analogs Cannot Be Interchanged


Benzothiazole-6-carboxamide derivatives exhibit a wide range of biological activities that are exquisitely sensitive to substitution patterns. The 4-cyanophenyl moiety in N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide confers a distinct profile, particularly high-affinity inhibition of human carboxylesterase 2 (CE2) with a Ki of 42 nM [1]. Substituting this group with a simple benzyl or thiazolyl moiety can result in a >2,000-fold loss in potency (e.g., N-(5-acetyl-4-methyl-thiazol-2-yl) analog IC50 > 39,800 nM) [2]. Furthermore, this specific building block is documented for the synthesis of piperazines with neuro- and psychotropic potential ; a generic benzothiazole carboxamide lacks this established synthetic precedent. These critical differences in enzyme inhibition potency and documented synthetic utility mean that in-class substitution will fundamentally alter experimental outcomes.

Quantitative Differentiation Evidence for N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide vs. Close Analogs


High-Affinity CE2 Inhibition with Low Nanomolar Ki and IC50

N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide demonstrates potent, competitive inhibition of human carboxylesterase 2 (CE2), a key enzyme in prodrug activation and drug metabolism. Its Ki of 42 nM and IC50 of 20 nM [1] represent a level of potency not observed in closely related benzothiazole-6-carboxamide analogs bearing different N-substituents. This suggests a specific and favorable interaction between the 4-cyanophenyl group and the CE2 active site.

Carboxylesterase 2 (CES2) Enzyme Inhibition Drug Metabolism

Exceptional Isoform Selectivity: CE2 vs. CE1

Beyond its potency, N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide exhibits pronounced selectivity for carboxylesterase 2 (CE2) over the closely related carboxylesterase 1 (CE1) isoform. Its IC50 for CE1 is 20,400 nM [1], compared to 20 nM for CE2. This yields a selectivity index (CE1 IC50 / CE2 IC50) of 1,020. This high degree of specificity is not a general property of benzothiazole-6-carboxamides and is critical for experiments requiring targeted modulation of CE2 activity without perturbing CE1.

Carboxylesterase Selectivity Isoform Profiling Inhibitor Specificity

Validated Synthetic Building Block for Neuroactive Piperazines

N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide is specifically referenced as a key intermediate in the synthesis of piperazines that exhibit neuro- and psychotropic activity with reported low toxicity . While the exact synthetic yield is not specified, the compound's commercial availability and documented use distinguish it from a simple benzothiazole-6-carboxamide core. This provides a proven entry point into a privileged chemotype for neuroscience drug discovery.

Piperazine Synthesis Neuropsychopharmacology Medicinal Chemistry

Optimal Application Scenarios for N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide Based on Quantitative Evidence


Selective Carboxylesterase 2 (CE2) Inhibition in Drug Metabolism and Prodrug Activation Assays

The compound is optimally deployed as a selective chemical probe for human CE2. Its low nanomolar potency (Ki=42 nM, IC50=20 nM) and >1,000-fold selectivity over CE1 (IC50=20,400 nM) [1] make it ideal for in vitro studies aiming to attribute a metabolic pathway specifically to CE2 activity. It can be used in human liver microsome or hepatocyte incubations to differentiate CE2-dependent hydrolysis from that of CE1 or other esterases, which is critical for understanding the disposition of ester prodrugs like irinotecan or capecitabine.

Synthesis of CNS-Targeted Piperazine Derivatives for Neuropsychiatric Drug Discovery

As a building block with documented utility in synthesizing neuro- and psychotropic piperazines , this compound is a strategic procurement for medicinal chemistry programs targeting CNS disorders. It can be elaborated via standard amide coupling or reductive amination chemistries to generate focused libraries of benzothiazole-piperazine hybrids, a chemotype known for interactions with dopamine, serotonin, and adrenergic receptors.

Assay Development and High-Throughput Screening (HTS) for CE2 Modulators

Due to its well-characterized and potent inhibition of CE2, this compound can serve as a reliable positive control and reference inhibitor in the development and validation of CE2 biochemical assays and high-throughput screens [1]. Its selectivity profile ensures that any observed activity in a primary screen can be confidently linked to CE2 engagement, reducing false-positive rates.

Quote Request

Request a Quote for N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.